4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide
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Description
4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide is a useful research compound. Its molecular formula is C20H19N3O4S3 and its molecular weight is 461.57. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy, highlighting their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Chemistry and Organic Reactions
In synthetic chemistry, sulfones have been utilized in the Julia-Kocienski olefination reaction with carbonyl compounds. This process allows for the formation of 1,2-disubstituted alkenes and dienes in good yields and stereoselectivities, demonstrating the role of sulfone derivatives in facilitating complex organic syntheses (Alonso, Fuensanta, Nájera, & Varea, 2005).
Anticonvulsant Agents
Compounds incorporating a sulfonamide moiety, structurally related to the query compound, have been synthesized and evaluated for their anticonvulsant activity. Some derivatives showed significant protection against picrotoxin-induced convulsions, indicating their potential as anticonvulsant agents (Farag et al., 2012).
Inhibition of Carbonic Anhydrase for Cancer Treatment
Biphenylsulfonamides have been investigated as inhibitors of the zinc enzyme carbonic anhydrase (CA), particularly the transmembrane, tumor-associated isozymes IX, showing cytotoxic activity against human colon, lung, and breast cancer cell lines. This suggests their utility in developing new cancer therapies (Morsy et al., 2009).
properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S3/c1-12-21-18-16(28-12)10-9-15-19(18)29-20(22-15)23-17(24)4-3-11-30(25,26)14-7-5-13(27-2)6-8-14/h5-10H,3-4,11H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVVWKCEJXRDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.